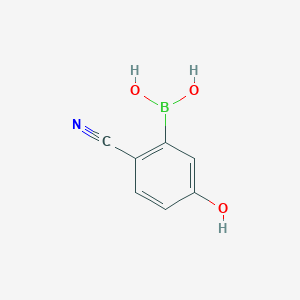

2-Cyano-5-hydroxyphenylboronic acid

Description

Contextual Significance of Substituted Phenylboronic Acids

Substituted phenylboronic acids are organic compounds characterized by a phenyl ring to which a boronic acid functional group (-B(OH)₂) and one or more other substituents are attached. researchgate.net These compounds are of immense importance in modern organic synthesis, primarily due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. chemicalbook.com This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between an organoboron compound and an organohalide, providing a powerful tool for the synthesis of biaryls, polyolefins, and styrenes. chemicalbook.com

The utility of substituted phenylboronic acids extends beyond Suzuki-Miyaura coupling. They are recognized for their stability, low toxicity, and ease of handling compared to other organometallic reagents. rsc.org The functional groups on the phenyl ring can be varied to modulate the electronic and steric properties of the molecule, influencing its reactivity and allowing for the synthesis of a diverse array of complex molecules. psu.edu This versatility has led to their widespread use in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov Furthermore, the boronic acid moiety can interact with diols to form stable cyclic esters, a property that has been exploited in the design of chemical sensors and for the protection of diol-containing molecules. nih.gov

Fundamental Research Directions for 2-Cyano-5-hydroxyphenylboronic Acid

The specific combination of a cyano, a hydroxyl, and a boronic acid group on a single phenyl ring in this compound opens up several promising avenues for research. The electron-withdrawing nature of the cyano group and the electron-donating and hydrogen-bonding capabilities of the hydroxyl group can significantly influence the reactivity of the boronic acid in cross-coupling reactions and other transformations.

Detailed Research Findings:

Current and future research involving this compound is likely to focus on the following areas:

Advanced Suzuki-Miyaura Cross-Coupling Reactions: The presence of both an electron-withdrawing cyano group and an electron-donating hydroxyl group can modulate the reactivity of the boronic acid in palladium-catalyzed cross-coupling reactions. Research is directed towards exploring its coupling efficiency with a wide range of aryl and heteroaryl halides to synthesize complex, highly functionalized biaryl compounds. researchgate.netmdpi.com These products are scaffolds of interest in medicinal chemistry and materials science.

Synthesis of Heterocyclic Compounds: The cyano and hydroxyl groups can participate in various cyclization reactions. For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can act as a nucleophile. These transformations can be utilized to construct a variety of heterocyclic systems, such as benzoxaboroles, which have shown interesting biological activities.

Development of Fluorescent Sensors: Phenylboronic acids are known to interact with saccharides and other diol-containing biomolecules. The inherent fluorescence of the cyanophenol moiety, or the potential to incorporate it into a larger fluorophore, makes this compound a candidate for the development of fluorescent sensors for the detection of biologically relevant analytes.

Medicinal Chemistry Applications: The structural motifs accessible from this compound are of interest in drug discovery. nih.gov For example, substituted biaryl structures are common in many pharmaceutical agents. nih.gov Research in this area would involve the synthesis of libraries of compounds derived from this building block and their subsequent screening for biological activity against various therapeutic targets.

The following table summarizes the key functional groups of this compound and their potential roles in different research applications.

| Functional Group | Potential Role in Research |

| Boronic Acid | Suzuki-Miyaura cross-coupling, formation of boronate esters with diols (sensing, protection). |

| Cyano Group | Modulation of electronic properties, precursor for other functional groups (e.g., carboxylic acid, amine), participation in cyclization reactions. |

| Hydroxyl Group | Modulation of electronic properties, hydrogen bonding (directing group in reactions), nucleophile in cyclization reactions. |

Properties

Molecular Formula |

C7H6BNO3 |

|---|---|

Molecular Weight |

162.94 g/mol |

IUPAC Name |

(2-cyano-5-hydroxyphenyl)boronic acid |

InChI |

InChI=1S/C7H6BNO3/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-3,10-12H |

InChI Key |

JPEFZOPIMYKUQO-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC(=C1)O)C#N)(O)O |

Origin of Product |

United States |

Derivatization and Functionalization of 2 Cyano 5 Hydroxyphenylboronic Acid

The strategic placement of reactive functional groups on the phenyl ring of 2-Cyano-5-hydroxyphenylboronic acid makes it a versatile building block for the synthesis of more complex molecules. The interplay between the boronic acid, hydroxyl, and cyano groups allows for a range of chemical modifications, each with the potential to impart novel functionalities.

A fundamental reaction of boronic acids is their condensation with diols to form cyclic boronate esters. rsc.orgrsc.org This reversible esterification is a cornerstone of boronic acid chemistry, enabling protection of the boronic acid group, modulation of its Lewis acidity, and the creation of dynamic covalent bonds. In the case of this compound, the boronic acid moiety can readily react with a variety of 1,2- and 1,3-diols to yield the corresponding five- or six-membered dioxaborolane and dioxaborinane rings, respectively. The stability of these cyclic esters is notably higher than their acyclic counterparts. rsc.org

The presence of the hydroxyl group on the phenyl ring introduces the possibility of intramolecular esterification, potentially leading to the formation of a benzoxaborole, which are internal esters of ortho-boronobenzyl alcohols. youtube.com However, in this case, the hydroxyl group is meta to the boronic acid, making intramolecular cyclization less favorable than with ortho-isomers.

Boronic acids are also known to undergo dehydration to form anhydrides, typically cyclic trimers known as boroxines. youtube.com This process involves the loss of water molecules from three boronic acid molecules. For this compound, this self-condensation would result in a six-membered ring composed of alternating boron and oxygen atoms, with the substituted phenyl groups attached to the boron atoms. The formation of such anhydrides can be influenced by factors such as concentration and the presence of water. It has been noted that some commercially available boronic acids, such as 2-Hydroxyphenylboronic Acid, contain varying amounts of their corresponding anhydride. nih.govrsc.org The hydrolysis of anhydrides, such as that of 2-cyano-2-phenylpropanoic acid, can be utilized to slowly release the active acid, a strategy employed in driving molecular switches. nih.gov

| Reactant | Reaction Type | Product | Key Features |

| 1,2- or 1,3-diols | Esterification | Cyclic Boronate Esters | Reversible; Forms stable 5- or 6-membered rings |

| Self-condensation | Dehydration | Boroxine (B1236090) (Cyclic Trimer Anhydride) | Reversible; Forms a B₃O₃ ring |

The development of fluorescent probes is a significant area of research, with boronic acids playing a key role in the design of sensors for biologically relevant molecules like carbohydrates. rsc.orgrsc.orgthermofisher.com The conjugation of a fluorophore to this compound can be envisioned through several synthetic strategies, leveraging the reactivity of its functional groups.

One common approach is to couple the boronic acid-containing molecule with a fluorescent dye that has a reactive handle. For instance, fluorophores like BODIPY (boron-dipyrromethene) are widely used due to their high quantum yields and photostability. nih.govmedchemexpress.comnih.gov A BODIPY dye functionalized with a reactive group, such as a succinimidyl ester, could be used to label a modified version of this compound where the hydroxyl group has been converted to an amine. nih.govnih.gov Alternatively, the hydroxyl group could be used directly in a condensation reaction with a fluorophore containing a carboxylic acid or other suitable functional group.

The cyano group, while less commonly used for direct conjugation, can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional points for the attachment of reporter groups. The choice of fluorophore and the linking strategy would be crucial in modulating the photophysical properties of the resulting probe, such as its emission wavelength and sensitivity to the local environment. While specific examples of fluorescently labeled this compound are not prominent in the literature, the general principles of boronic acid-based fluorescent sensor design are well-established. rsc.orgnih.gov

| Fluorophore Class | Potential Conjugation Strategy | Resulting Probe Functionality |

| BODIPY Dyes | Amide bond formation via derivatized hydroxyl or cyano group | Bright and photostable fluorescent probe |

| Anthracene | Coupling via the boronic acid or other functional groups | UV-excitable probe with potential for environmental sensitivity |

| Coumarin | Ether or ester linkage through the hydroxyl group | Blue-emitting fluorescent tag |

The field of supramolecular chemistry explores the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. Boronic acids are valuable components in this field due to the ability of the –B(OH)₂ group to act as both a hydrogen bond donor and acceptor. nih.gov The presence of the cyano group in this compound adds another layer of complexity and control over the resulting supramolecular architecture.

A study on the related compound, 4-cyanophenylboronic acid, has demonstrated the crucial role of both the boronic acid and the cyano group in directing the formation of supramolecular assemblies with various N-donor compounds. nih.govmedchemexpress.comnih.gov In these structures, the –B(OH)₂ moiety can form O-H···N hydrogen bonds with nitrogen-containing co-formers. nih.govnih.gov Furthermore, homomeric interactions between juxtaposed –CN and –B(OH)₂ groups can also occur. nih.gov The interplay of these interactions leads to diverse crystal packing arrangements, such as stacked layers, helical chains, and crossed ribbons. nih.govmedchemexpress.comnih.gov

| Functional Group | Supramolecular Role | Type of Interaction | Potential Outcome |

| Boronic Acid | Hydrogen Bond Donor/Acceptor | O-H···O, O-H···N | Dimer formation, chain propagation |

| Cyano Group | Hydrogen Bond Acceptor, π-system | C≡N···H, π-hole interactions | Directional control, network formation |

| Hydroxyl Group | Hydrogen Bond Donor/Acceptor | O-H···O, O-H···N | Increased hydrogen bonding capacity, network reinforcement |

Benzynes are highly reactive intermediates that are valuable in organic synthesis for the construction of complex aromatic systems. A novel and mild method for the generation of functionalized benzynes utilizes 2-hydroxyphenylboronic acids as precursors. This approach involves the in situ activation of both the boronic acid and the hydroxyl group, leading to the formation of the benzyne (B1209423) intermediate at relatively low temperatures (e.g., 60 °C).

This methodology is directly applicable to this compound, which could serve as a precursor to 4-cyanobenzyne. The mild reaction conditions are particularly advantageous as they allow for the generation of a functionalized benzyne that can be immediately trapped by a wide range of arynophiles, such as furans, pyrroles, and other dienes, to produce multi-substituted fused aromatic and heteroaromatic ring systems. The presence of the cyano group on the benzyne intermediate would influence its reactivity and the electronic properties of the final products. Traditional methods for benzyne generation often require harsh conditions, such as strong bases or high temperatures, which can be incompatible with many functional groups. thermofisher.com The use of 2-hydroxyphenylboronic acid derivatives as benzyne precursors represents a significant advancement in this area of synthetic chemistry.

| Precursor | Reaction Conditions | Reactive Intermediate | Synthetic Application |

| 2-Hydroxyphenylboronic Acids | In situ activation of -OH and -B(OH)₂ (60 °C) | Functionalized Benzynes | Diels-Alder reactions, nucleophilic additions |

Advanced Applications of 2 Cyano 5 Hydroxyphenylboronic Acid in Diverse Research Fields

Building Blocks in Advanced Organic Synthesis

The strategic placement of reactive functional groups makes 2-Cyano-5-hydroxyphenylboronic acid a desirable building block in the synthesis of complex organic molecules. Its utility spans from the creation of elaborate molecular frameworks to participating in catalytic processes.

Creation of Complex Molecular Architectures

Boronic acids are fundamental reagents in modern organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. libretexts.orgchemenu.com This reaction allows for the coupling of the boronic acid with a variety of organic halides or triflates, enabling the synthesis of complex biaryls, conjugated systems, and other elaborate structures. The presence of the cyano and hydroxyl groups on the phenyl ring of this compound offers additional sites for functionalization, allowing for the construction of highly substituted and intricate molecular architectures. chemenu.com

Furthermore, boronic acids are key components in the formation of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with well-defined structures. rsc.orgsemanticscholar.org The boronic acid moiety can undergo self-condensation to form boroxine (B1236090) rings or react with diols to form boronate esters, creating the robust and porous frameworks of COFs. semanticscholar.org While specific studies detailing the use of this compound in the synthesis of a named complex molecule are not prevalent in publicly available research, its structural motifs suggest significant potential. The cyano group can be a precursor to other functional groups or participate in directing the assembly of the final architecture. rsc.org

| Application Area | Role of this compound | Key Reaction Types | Potential Products |

| Complex Molecule Synthesis | Building Block | Suzuki-Miyaura Coupling | Biaryls, Poly-aromatic systems |

| Covalent Organic Frameworks | Monomer | Boroxine/Boronate Ester Formation | Porous Crystalline Polymers |

Catalytic Roles in Amidation Reactions

The direct formation of amide bonds from carboxylic acids and amines is a cornerstone of chemical synthesis, and boronic acids have emerged as effective catalysts for this transformation. nih.govrsc.orgrsc.orgnih.gov The catalytic cycle is believed to involve the formation of an acyloxyboronic acid intermediate from the reaction of the boronic acid with a carboxylic acid. rsc.org This intermediate is more reactive towards amines than the original carboxylic acid, facilitating the formation of the amide bond and regenerating the boronic acid catalyst. rsc.org

Theoretical studies have shown that the efficiency of the boronic acid catalyst can be influenced by its electronic properties. rsc.org Electron-deficient arylboronic acids are often more effective catalysts. rsc.org The presence of the electron-withdrawing cyano group in this compound suggests it could be a competent catalyst for amidation reactions. While specific research demonstrating the catalytic activity of this compound in amidation is not widely documented, the general mechanism for boronic acid-catalyzed amidation provides a strong basis for its potential in this role. nih.govrsc.org

General Mechanism of Boronic Acid-Catalyzed Amidation

| Step | Description |

| 1 | The boronic acid reacts with a carboxylic acid to form a monoacyloxyboronic acid intermediate, with the elimination of a water molecule. |

| 2 | The amine nucleophilically attacks the carbonyl carbon of the activated acyl group in the intermediate. |

| 3 | A tetrahedral intermediate is formed. |

| 4 | The tetrahedral intermediate collapses, leading to the formation of the amide product and regeneration of the boronic acid catalyst. |

Supramolecular Chemistry and Crystal Engineering

The ability of this compound to participate in specific and directional non-covalent interactions makes it a molecule of great interest in supramolecular chemistry and crystal engineering. These fields focus on the design and synthesis of complex, ordered structures held together by intermolecular forces.

Hydrogen Bonding Interactions in Co-Crystal Formation

The formation of co-crystals, which are crystalline structures containing two or more different molecular components in a stoichiometric ratio, is heavily reliant on predictable intermolecular interactions, with hydrogen bonding being of primary importance. The boronic acid group, -B(OH)₂, is an excellent hydrogen bond donor and can also act as an acceptor. nih.gov

A study on the closely related 3-cyanophenylboronic acid provides significant insight into the hydrogen bonding patterns that can be expected from this compound. nih.govresearchgate.net In the crystal structure of 3-cyanophenylboronic acid, molecules are linked by O-H···O and O-H···N hydrogen bonds. nih.gov The boronic acid hydroxyl groups form hydrogen bonds with each other and with the nitrogen atom of the cyano group of an adjacent molecule. nih.gov The additional hydroxyl group in this compound introduces another potent hydrogen bond donor site, increasing the complexity and variety of the potential hydrogen-bonded networks it can form in co-crystals.

Hydrogen Bonding Capabilities of Functional Groups in this compound

| Functional Group | Hydrogen Bond Donor/Acceptor | Potential Interactions |

| Boronic Acid (-B(OH)₂) | Donor (two O-H) and Acceptor (oxygen lone pairs) | O-H···O, O-H···N |

| Cyano (-C≡N) | Acceptor (nitrogen lone pair) | O-H···N, C-H···N |

| Hydroxyl (-OH) | Donor (O-H) and Acceptor (oxygen lone pairs) | O-H···O, O-H···N |

Design and Assembly of Supramolecular Architectures

The directional nature of the hydrogen bonds, coupled with other non-covalent interactions like π-π stacking, allows for the design and assembly of intricate supramolecular architectures. The study of 3-cyanophenylboronic acid revealed that the combination of O-H···O and O-H···N hydrogen bonds leads to the formation of chains, which are further linked by offset π-π and B···π stacking interactions to create a three-dimensional network. nih.gov

The presence of three distinct functional groups in this compound provides a higher degree of control and complexity in the design of supramolecular structures. By carefully selecting co-formers with complementary hydrogen bonding sites, it is possible to program the assembly of specific architectures, such as tapes, sheets, or more complex 3D networks. Phenylboronic acid-functionalized polymers have been shown to self-assemble into micelles and other nano-assemblies in aqueous solutions. nih.govresearchgate.netmdpi.com

Dynamic Covalent Assemblies

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create molecular systems that can adapt their structure in response to external stimuli. Boronic acids are exemplary components in DCC due to the reversible formation of boronate esters with diols and the self-condensation to form boroxines. nih.gov These reversible reactions allow for the construction of dynamic systems such as macrocycles, cages, and polymers. nih.gov

Bifunctional boronic acids are particularly useful in creating dynamic covalent networks. researchgate.net The ability of this compound to act as a bifunctional molecule, with the boronic acid participating in dynamic covalent chemistry and the cyano and hydroxyl groups available for other interactions or further reactions, makes it a promising candidate for the construction of responsive materials. For instance, dual-boronic acid reagents have been developed for tandem covalent and dynamic bioconjugation, highlighting the advanced applications of boronic acid chemistry in creating complex, functional systems. nih.govbohrium.comresearchgate.net While specific research on the dynamic covalent assemblies of this compound is not yet widely reported, its inherent functionalities suggest a strong potential for its use in the development of self-healing materials, stimuli-responsive drug delivery systems, and adaptable sensors. mdpi.com

Chemical Sensors and Detection Systems

The unique electronic and structural characteristics of this compound have positioned it as a valuable component in the design of sophisticated chemical sensors. Its boronic acid moiety serves as a versatile recognition site, while the cyano group influences its electronic properties, enhancing its utility in various detection platforms.

Development of Glucose Sensing Platforms

The quest for accurate and continuous glucose monitoring has driven significant research into non-enzymatic sensing technologies. Phenylboronic acids have emerged as a cornerstone in this field due to their ability to form reversible covalent complexes with diols, a structural feature present in glucose. The incorporation of a cyano group, as seen in this compound and its derivatives, plays a crucial role in enhancing the performance of these sensors.

The cyano (-CN) group is a strong electron-withdrawing group, which lowers the pKa of the boronic acid. This is advantageous as it allows the sensor to operate effectively at physiological pH. Research has shown that cyano-substituted diboronic acid sensors exhibit significantly higher binding constants for glucose compared to their parent molecules. For instance, a cyano-substituted diboronic acid was found to have a glucose binding constant of 6489.5 M⁻¹ in a methanol/PBS solution, demonstrating high sensitivity. nih.gov These sensors often employ a photoinduced electron transfer (PET) mechanism, where the binding of glucose to the boronic acid receptors modulates the fluorescence of a nearby fluorophore, providing a detectable signal.

The development of these chemical sensors offers a robust alternative to traditional enzyme-based glucose monitoring, which can be susceptible to denaturation and has a limited shelf-life. bath.ac.uk Researchers have successfully integrated boronic acid-based sensors into various platforms, including hydrogels for continuous monitoring and graphene foam surfaces for enhanced electrochemical detection. bath.ac.uknih.gov These advancements pave the way for more stable, reusable, and potentially implantable glucose sensing systems. bath.ac.ukrsc.org

Table 1: Glucose Binding Constants of Boronic Acid-Based Sensors

| Sensor | Binding Constant (M⁻¹) | Key Features |

| Cyano-substituted diboronic acid (CN-DBA) | 6489.5 | High glucose affinity and water solubility. nih.gov |

| Anthracene-based diboronic acid (Sensor 1) | 3980 | High selectivity for glucose over fructose. nih.gov |

Recognition and Determination of Fluoride (B91410)

The boronic acid group's strong affinity for fluoride ions has been harnessed to develop selective fluorescent probes. The interaction between the boronic acid and fluoride leads to the formation of a stable trifluoroboronate anion ([R-BF₃]⁻). nih.gov This transformation significantly alters the electronic properties of the molecule, which can be transduced into a measurable optical signal.

In probes containing a cyano group, the boronic acid [R-B(OH)₂] acts as an electron-withdrawing group in its neutral state. Upon binding with fluoride, the resulting trifluoroboronate anion becomes an electron-donating group. This switch in electronic character is the foundation for the observed spectral changes in fluorescent sensors. nih.gov For instance, stilbene-based probes incorporating a boronic acid and a cyano group have been shown to be effective in fluoride detection. The interaction with fluoride induces a change in the intramolecular charge transfer (ICT) properties of the molecule, resulting in a shift in the fluorescence emission spectrum. nih.gov

The selectivity of these boronic acid-based sensors for fluoride over other anions like chloride and bromide is a significant advantage. nih.gov Research on a 4-cyanostilbene-4'-boronic acid (CSTBA) demonstrated its ability to detect fluoride in the millimolar range, with a stability constant of 2.9 × 10³ dm⁹ mol⁻³. nih.gov This highlights the potential of cyano-functionalized phenylboronic acids in the development of sensitive and selective fluoride sensors for environmental and biological applications.

Table 2: Stability Constants for Fluoride Binding by Boronic Acid Probes

| Probe | Stability Constant | Detection Principle |

| 4-Cyanostilbene-4'-boronic acid (CSTBA) | 2.9 × 10³ dm⁹ mol⁻³ | Formation of a trifluoroboronate anion, altering ICT. nih.gov |

Monitoring Hydroxyl Radical Generation

Hydroxyl radicals (•OH) are highly reactive oxygen species (ROS) implicated in various pathological processes. Their detection is challenging due to their extremely short lifetime. While specific studies on the direct use of this compound for hydroxyl radical detection are not prevalent, the principles of boronate-based probes for ROS offer a potential avenue for its application.

The general strategy for detecting reactive species often involves a probe molecule that undergoes a specific chemical transformation upon interaction with the target analyte, leading to a change in its fluorescence or electrochemical properties. For hydroxyl radical detection, various probes are employed that are hydroxylated by the radical, leading to a measurable signal. For example, N,N'-(5-nitro-1,3-phenylene)-bis-glutaramide is a probe that, upon hydroxylation, can be detected spectrophotometrically. nih.gov Another approach utilizes dimethyl sulfoxide (B87167) (DMSO) as a trapping agent, which, upon reaction with hydroxyl radicals, forms an intermediate that can be detected electrochemically. nih.gov

Given the reactivity of the phenyl ring and the electronic influence of the cyano and hydroxyl groups, it is conceivable that this compound could be functionalized or used in systems designed to trap or react with hydroxyl radicals. The boronic acid moiety could also be engineered to modulate the probe's reactivity or to anchor it to specific locations for targeted detection. However, dedicated research is required to explore and validate this potential application.

Pharmaceutical and Biological Probe Development

The ability of this compound to interact with biological molecules has spurred its investigation in the pharmaceutical and bio-analytical fields. Its structural motifs are of interest for designing enzyme modulators and probes for studying biomolecular interactions.

Exploration as Enzyme Modulators

The cyano group is a key feature in the design of various enzyme inhibitors. For instance, N-substituted-glycyl-2-cyanopyrrolidines are a class of potent and selective inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and a target for type 2 diabetes therapy. nih.gov The cyano group in these inhibitors often forms a covalent, reversible bond with a catalytic serine residue in the enzyme's active site.

While research specifically detailing this compound as an enzyme modulator is limited, its constituent parts—the cyano group and the phenylboronic acid—are well-established pharmacophores. Phenylboronic acids are known to be inhibitors of various enzymes, particularly serine proteases, by forming a stable tetrahedral intermediate with the catalytic serine. The combination of a cyano group and a boronic acid on the same phenyl ring presents an interesting scaffold for the design of novel enzyme inhibitors. The cyano group can contribute to the binding affinity and selectivity through specific interactions within the enzyme's active site, complementing the covalent interaction of the boronic acid.

Investigating Interactions with Proteins and Other Biomolecules

Phenylboronic acids have been utilized in the development of probes for the non-covalent labeling of proteins. The interaction of the boronic acid moiety with specific amino acid residues or glycan structures on proteins can lead to the formation of stable complexes. This interaction can be exploited to develop fluorescent probes for protein detection and quantification.

Research has shown that phenylboronic acid (PBA) can form stable complexes with amino phenolic compounds, which can then be used for protein probing. The complexation of PBA with a fluorescent ligand can enhance its fluorescence and increase its affinity for proteins like bovine serum albumin (BSA). nih.gov For example, the binding constant of a particular fluorescent dye to BSA was found to increase significantly upon complexation with a boronic acid derivative, reaching up to 1.2 × 10⁶ M⁻¹. nih.gov This demonstrates the potential of boronic acid-containing molecules to act as effective tools for studying protein interactions.

Material Science Innovations

The combination of a diol-responsive boronic acid, an electron-withdrawing cyano group, and a hydrogen-bonding hydroxyl group on a single aromatic platform makes this compound a versatile building block for novel materials with tailored properties.

Design of Responsive Polymeric Materials

Phenylboronic acid (PBA) and its derivatives are well-known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a property that has been extensively utilized to create stimuli-responsive polymers. rsc.orgmdpi.com These "smart" materials can undergo significant changes in their physical or chemical properties in response to specific external stimuli, such as pH, the presence of sugars, or reactive oxygen species (ROS). nih.gov

The incorporation of this compound into polymer structures is anticipated to yield materials with multi-responsive behaviors. The boronic acid group can act as a sensor and cross-linking point, reversible in the presence of diols like glucose. This is the foundation for glucose-responsive systems, which have been explored for applications such as self-regulated insulin (B600854) delivery. mdpi.comrsc.org The equilibrium between the uncharged boronic acid and the charged boronate ester is pH-dependent, making the polymer also responsive to changes in acidity. researchgate.net

The presence of the cyano and hydroxyl groups is expected to further modulate the responsiveness of the polymer. The electron-withdrawing nature of the cyano group can influence the pKa of the boronic acid, potentially tuning the pH range of its responsiveness. The hydroxyl group can participate in hydrogen bonding, contributing to the polymer's solubility, self-assembly, and mechanical properties. Polymers incorporating this compound could find use in drug delivery vehicles, self-healing hydrogels, and advanced biosensors. nih.govresearchgate.net

Table 1: Anticipated Properties of Responsive Polymers Incorporating this compound

| Property | Influencing Functional Group(s) | Potential Application |

| Glucose Responsiveness | Boronic Acid | Self-regulated insulin delivery, glucose sensing |

| pH Responsiveness | Boronic Acid | pH-triggered drug release, smart hydrogels |

| Tunable pKa | Cyano Group, Hydroxyl Group | Optimized performance at physiological pH |

| Enhanced Mechanical Properties | Hydroxyl Group (Hydrogen Bonding) | Robust self-healing materials, stable hydrogels |

Integration into Optoelectronic Systems

In the realm of optoelectronics, the electronic properties of organic materials are paramount. The introduction of specific functional groups can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's absorption, emission, and charge transport characteristics. Cyano (-CN) groups are potent electron-withdrawing groups that are often incorporated into organic semiconductor materials to lower both HOMO and LUMO energy levels. researchgate.net This can be advantageous for creating n-type or ambipolar organic field-effect transistors (OFETs) and for improving the performance of organic photovoltaics (OPVs) by enhancing electron acceptance. rsc.org

The structure of this compound suggests its potential as a building block for novel organic electronic materials. The cyano group can enhance the electron-accepting properties of the molecule, a desirable trait for non-fullerene acceptors in OPVs. researchgate.net The hydroxyl group, a known electron-donating group, can also influence the electronic structure and facilitate intermolecular interactions through hydrogen bonding, which may promote ordered molecular packing in thin films, a critical factor for efficient charge transport.

Furthermore, boronic acids and their esters are increasingly being explored in the synthesis of advanced organoboron-based materials with unique photophysical properties, such as those used in organic light-emitting diodes (OLEDs) and fluorescent sensors. acs.org The ability of this compound to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, provides a versatile handle for incorporating this functionalized phenyl ring into larger π-conjugated systems. scbt.comsigmaaldrich.com This synthetic accessibility allows for the systematic design of new chromophores and luminophores with tailored optoelectronic properties.

Table 2: Potential Optoelectronic Applications and the Role of Functional Groups in this compound

| Application Area | Key Functional Group(s) | Anticipated Benefit |

| Organic Photovoltaics (OPVs) | Cyano Group | Enhanced electron-accepting properties, potential as a non-fullerene acceptor component. researchgate.net |

| Organic Field-Effect Transistors (OFETs) | Cyano Group | Lowered LUMO for n-type or ambipolar charge transport. rsc.org |

| Organic Light-Emitting Diodes (OLEDs) | Hydroxyl Group, Boronic Acid | Tuning of emission color, potential for creating novel organoboron emitters. acs.org |

| Fluorescent Sensors | Boronic Acid, Hydroxyl Group | Diol-binding for sensing applications, modulation of fluorescence through intramolecular charge transfer. |

Computational and Theoretical Investigations of 2 Cyano 5 Hydroxyphenylboronic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules at the electronic level. nih.govaps.org DFT methods can accurately predict geometries, energies, and a variety of electronic properties by modeling the electron density of a system. aps.org For 2-cyano-5-hydroxyphenylboronic acid, DFT calculations would provide foundational data on its structure, stability, and reactivity.

Conformational Analysis and Energetic Landscapes

The three-dimensional arrangement of a molecule's atoms, or its conformation, is critical to its function and interactions. Conformational analysis of this compound would focus on the rotational barriers around the C-B and C-O bonds.

Studies on substituted phenylboronic acids reveal that the boronic acid group [-B(OH)₂] can adopt various orientations relative to the phenyl ring. beilstein-journals.orgnih.govd-nb.info For most phenylboronic acids, the lowest energy conformation involves the B(OH)₂ group being twisted with respect to the phenyl ring, with dihedral angles commonly around 25-30°. mdpi.com This twist represents a balance between stabilizing π-conjugation (favoring planarity) and steric hindrance. In the case of this compound, the presence of the hydroxyl and cyano substituents would influence this energetic landscape.

A key feature would be the potential for intramolecular hydrogen bonding. Computational analyses of ortho-substituted fluorophenylboronic acids have shown that intramolecular B-O-H···F hydrogen bonds can form, stabilizing certain conformers. beilstein-journals.orgnih.govd-nb.info Similarly, for this compound, DFT could predict the likelihood and strength of an intramolecular hydrogen bond between the 5-hydroxyl group and the boronic acid moiety, or other weaker interactions involving the cyano group. The energetic landscape would map these stable conformers and the energy required to transition between them.

Table 1: Predicted Conformational Data for Phenylboronic Acid Derivatives This table presents illustrative data from computational studies on related compounds to indicate the types of parameters determined through conformational analysis.

| Compound | Method | Key Dihedral Angle | Relative Energy (kcal/mol) | Reference |

| 2-Fluorophenylboronic acid | DFT | C-C-B-O | 0 (planar) | beilstein-journals.orgnih.gov |

| 4-(Trifluoromethyl)phenylboronic acid | DFT | C-C-B-O (~14.6°) | - | mdpi.com |

| 2-(Trifluoromethyl)phenylboronic acid | DFT | C-C-B-O (~55.9°) | - | mdpi.com |

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)

The electronic structure of a molecule governs its chemical reactivity and spectroscopic properties. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (Egap), and the distribution of electron density (charge distribution). schrodinger.comnih.gov

For this compound, the electronic structure is shaped by the interplay of its functional groups. The hydroxyl group (-OH) is a strong electron-donating group, which tends to increase the energy of the HOMO. Conversely, the cyano group (-CN) and the boronic acid group [-B(OH)₂] are electron-withdrawing, which tends to lower the energy of the LUMO. This combined effect is predicted to result in a relatively small HOMO-LUMO gap compared to unsubstituted benzene (B151609) or phenol (B47542). A smaller gap generally implies higher chemical reactivity. nih.gov

DFT calculations can generate maps of the molecular electrostatic potential (MEP), visualizing electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.comnih.gov For this molecule, negative potential would be expected around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. The charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom, confirming the polarization induced by the substituents. nih.govmdpi.com

Table 2: Illustrative HOMO-LUMO Gap Data from DFT Calculations This table shows example data for related aromatic compounds to demonstrate how substituents affect the HOMO-LUMO energy gap.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Ethyl 2-cyano-3-phenylpropanoate derivative | B3LYP/6-311G(d,p) | -6.59 | -0.82 | 5.77 | nih.gov |

| Alkyl Viologen (C3VC3) | AM1 | - | - | 8.38 | lew.ro |

| Alkyl Viologen (C9VC9) | AM1 | - | - | 5.11 | lew.ro |

Intermolecular Interaction Energy Analysis

Understanding how molecules of this compound interact with each other is crucial for predicting its solid-state structure and properties. Computational methods can quantify the energy of these non-covalent interactions, such as hydrogen bonds and π-π stacking.

The boronic acid group is a potent hydrogen bond donor and acceptor, often forming characteristic dimeric synthons in the solid state. mdpi.comdiva-portal.org The hydroxyl group provides an additional strong hydrogen bond donor site, while the cyano group can act as a hydrogen bond acceptor. mdpi.comnih.gov Computational studies on molecules with multiple cyano groups show they can collectively create a strong positive electrostatic potential, leading to powerful interactions with nucleophiles, with interaction energies reaching up to 13.6 kcal/mol. mdpi.comnih.gov

Symmetry-Adapted Perturbation Theory (SAPT) is a high-level computational method that can be used to decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. For a dimer of this compound, such an analysis would likely show a dominant contribution from electrostatic interactions (due to hydrogen bonding) and dispersion forces (from π-π stacking of the aromatic rings).

Molecular Dynamics Simulations of Molecular Behavior

While quantum mechanics is ideal for static properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. rsc.orgnih.gov An MD simulation of this compound would typically involve placing one or more molecules in a simulation box filled with a solvent (like water) and calculating the forces between all atoms to model their trajectories. nih.govrsc.org

These simulations can reveal:

Solvation Structure: How water molecules arrange around the solute, particularly around the polar boronic acid, hydroxyl, and cyano groups.

Conformational Dynamics: The flexibility of the molecule in solution, showing how it transitions between different rotational conformers. nih.gov

Aggregation Behavior: Whether molecules of this compound tend to self-associate in solution through hydrogen bonding or π-π stacking, a process that can be observed as small clusters coalesce into larger ones. rsc.orgnih.gov

MD simulations provide a dynamic picture that complements the static view from quantum chemical calculations, offering insights into behavior in a condensed-phase environment.

Co-crystal Design and Lattice Energy Predictions

Crystal engineering aims to design solid materials with desired properties. nih.gov Co-crystals, which are multi-component crystals held together by non-covalent interactions, are a key strategy in this field, particularly in pharmaceuticals. nih.govmdpi.com The boronic acid group is known to be an excellent co-crystal former due to its robust hydrogen bonding capabilities. diva-portal.org

Computational screening for co-crystal formation involves two main steps:

Co-former Selection: Identifying potential partner molecules (co-formers) that have complementary hydrogen bond donors and acceptors. For this compound, promising co-formers would include nitrogen-containing heterocycles (like pyridines or amides) that can accept hydrogen bonds from the -B(OH)₂ and -OH groups. diva-portal.orgnih.gov

Lattice Energy Prediction: A co-crystal is generally expected to form only if it is thermodynamically more stable than the crystals of its individual components. colab.ws This can be assessed by calculating the lattice energy—the energy released when isolated molecules come together to form a crystal lattice. mpg.dersc.org Using periodic DFT or other specialized methods, the lattice energies of the potential co-crystal and the pure components are computed. If the co-crystal lattice is significantly lower in energy, its formation is predicted to be favorable. colab.wsrsc.org

This predictive approach can save significant experimental effort by prioritizing the most promising co-former candidates for synthesis. nih.gov

Table 3: Example Lattice Energy Calculation Results for Co-crystal Screening This table illustrates how calculated energy differences are used to predict co-crystal formation. A negative energy difference favors co-crystal formation.

| API / Co-former System | Calculation Method | ΔElattice (Co-crystal - Components) (kJ/mol) | Prediction | Reference |

| Nicotinamide / Various | DFT-D | Most values were negative | 97% of known co-crystals correctly predicted as stable | rsc.org |

| 4-Aminobenzoic acid / Various | Atom-atom potentials | Majority were negative | Most co-crystals predicted to be more stable than components | colab.ws |

| Caffeine / Various | Atom-atom potentials | Majority were negative | Most co-crystals predicted to be more stable than components | colab.ws |

Molecular Docking for Ligand-Biomolecule Interactions

Molecular docking is a computational technique used to predict how a small molecule (a ligand) binds to the active site of a large biomolecule, typically a protein or enzyme. nih.govacs.org Boronic acids are a well-established class of enzyme inhibitors, known for their ability to form a reversible covalent bond with a catalytic serine residue in the active site of many proteases and β-lactamases. frontiersin.orgnih.gov

A molecular docking study for this compound would involve:

Target Selection: Choosing a biologically relevant protein target, such as a serine protease or a bacterial β-lactamase.

Docking Simulation: Computationally placing the ligand into the enzyme's binding pocket in numerous possible orientations and conformations.

Scoring: Evaluating each "pose" using a scoring function that estimates the binding affinity. The best scores indicate the most likely binding mode.

Analytical Techniques for the Advanced Study and Characterization of 2 Cyano 5 Hydroxyphenylboronic Acid

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for elucidating the structural and electronic properties of 2-Cyano-5-hydroxyphenylboronic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for confirming the presence of key functional groups. Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the precise connectivity between atoms within the molecule. core.ac.uk These advanced methods are critical for unambiguously assigning all proton and carbon signals, thus verifying the complete molecular structure. core.ac.ukyoutube.com

Furthermore, ¹¹B NMR spectroscopy is a particularly valuable tool for studying phenylboronic acids. nih.gov It allows for the direct observation of the boron atom, providing insights into its coordination state and its interactions with diols and other binding partners. nih.gov This technique is instrumental in monitoring the pKa of the boronic acid and its complexation behavior in different chemical environments. nih.gov

Table 1: Predicted NMR Data for this compound

| Technique | Nucleus | Expected Chemical Shift (ppm) | Key Correlations |

| ¹H NMR | Proton | Aromatic protons (δ 7.0-8.0), Hydroxyl proton (variable), Boronic acid protons (variable) | Spin-spin coupling between adjacent aromatic protons. |

| ¹³C NMR | Carbon-13 | Aromatic carbons (δ 110-160), Cyano carbon (δ ~117), Carbon bearing boronic acid (variable), Carbon bearing hydroxyl (variable) | N/A |

| ¹¹B NMR | Boron-11 | δ ~28-30 (trigonal boronic acid), δ ~3-9 (tetracoordinate boronate ester) | Shift changes upon binding to diols. |

| COSY | ¹H-¹H | Correlations between adjacent aromatic protons. | N/A |

| HMBC | ¹H-¹³C | Correlations between protons and carbons separated by 2-3 bonds, confirming the substitution pattern. | N/A |

This table represents expected values and may vary based on solvent and experimental conditions.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within this compound.

FT-IR spectroscopy is particularly useful for identifying characteristic vibrational modes. For instance, the presence of a sharp band around 2230-2210 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The broad O-H stretching vibration of the hydroxyl group and the boronic acid group would be expected in the region of 3600-3200 cm⁻¹. Other significant absorptions include C-O stretching and B-O stretching vibrations. researchgate.net The formation of boronate esters, resulting from the interaction with diols, can be monitored by the appearance of new bands associated with the B-O-C linkage. researchgate.net

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The symmetric stretching of the aromatic ring system would be a prominent feature in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Cyano (C≡N) | Stretching | 2230-2210 | FT-IR, Raman |

| Hydroxyl (O-H) | Stretching (Broad) | 3600-3200 | FT-IR |

| Boronic Acid (B-O-H) | O-H Stretching | ~3300 | FT-IR |

| Aromatic C-H | Stretching | 3100-3000 | FT-IR, Raman |

| Aromatic C=C | Stretching | 1600-1450 | FT-IR, Raman |

| C-O | Stretching | 1260-1000 | FT-IR |

| B-O | Stretching | 1380-1310 | FT-IR |

This table provides general ranges for characteristic functional group vibrations.

UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful techniques for investigating the electronic properties of this compound and its interactions with other molecules.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. libretexts.orglibretexts.org The presence of the conjugated π-system in the phenyl ring, along with the cyano and hydroxyl substituents, gives rise to characteristic absorption bands. utoronto.ca These transitions are typically π → π* and n → π* in nature. libretexts.orgyoutube.com The position and intensity of the maximum absorption wavelength (λmax) can be influenced by the solvent polarity and by binding events that alter the electronic structure of the molecule. utoronto.ca

Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from a molecule after it has absorbed light. While this compound itself may not be strongly fluorescent, it can be used in fluorescence-based binding assays. nih.gov For example, its interaction with a fluorescently labeled molecule could lead to quenching or enhancement of the fluorescence signal, allowing for the determination of binding affinities and kinetics. nih.govnih.gov This approach is particularly useful for studying its binding to biological macromolecules. nih.gov

Table 3: Electronic Transitions of this compound

| Type of Transition | Description | Expected Wavelength Region |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | Shorter wavelength UV region (<280 nm) |

| n → π | Excitation of a non-bonding electron (from oxygen or nitrogen) to a π antibonding orbital. | Longer wavelength UV region (>280 nm) |

The exact wavelengths are dependent on the specific molecular environment.

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification and analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. By utilizing a high-pressure pump to pass the sample through a column packed with a stationary phase, HPLC separates the components of a mixture based on their differential interactions with the stationary and mobile phases.

Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is commonly employed for the analysis of such aromatic compounds. The retention time of this compound can be precisely determined, and the presence of impurities can be detected and quantified. This makes HPLC an indispensable tool for quality control in the synthesis and application of this compound.

X-ray Diffraction Studies

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, single-crystal X-ray diffraction can provide definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.commdpi.com

This technique is invaluable for confirming the planar structure of the phenyl ring and the geometry of the cyano and boronic acid substituents. mdpi.com Furthermore, it can reveal details about hydrogen bonding networks and crystal packing, which are important for understanding the solid-state properties of the compound. mdpi.comresearchgate.net While obtaining suitable crystals can be a challenge, the data from X-ray diffraction provides the most accurate and detailed picture of the molecule's structure. nih.govresearchgate.net

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique would allow for the unambiguous determination of the molecular structure of this compound, providing key data on bond lengths, bond angles, and torsion angles. Such a study would reveal the conformation of the boronic acid group relative to the phenyl ring and the spatial disposition of the cyano and hydroxyl substituents.

In analogous studies of related cyanophenylboronic acid isomers, such as 4-cyanophenylboronic acid, SC-XRD has been instrumental in elucidating complex supramolecular assemblies. nih.govresearchgate.net For this compound, it is anticipated that the boronic acid moiety, in conjunction with the cyano and hydroxyl groups, would engage in a variety of intermolecular interactions, most notably hydrogen bonding. The hydroxyl group and the boronic acid group are strong hydrogen bond donors, while the cyano nitrogen and the oxygen atoms of the hydroxyl and boronic acid groups can act as hydrogen bond acceptors.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₆BNO₃ |

| Formula Weight | 162.94 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 805.2 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.345 |

Table 2: Potential Intermolecular Hydrogen Bond Geometries

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| O-H···N | 0.84 | 2.05 | 2.88 | 170 |

| O-H···O | 0.82 | 1.95 | 2.76 | 172 |

| B-O-H···O | 0.85 | 1.90 | 2.74 | 175 |

Powder X-ray Diffraction for Phase Purity and Bulk Characterization

While single-crystal X-ray diffraction provides detailed structural information from a single, perfect crystal, powder X-ray diffraction (PXRD) is an essential technique for the characterization of a bulk, polycrystalline sample. The primary application of PXRD in the context of this compound would be to confirm the phase purity of a synthesized batch.

The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ). By comparing the experimental PXRD pattern of a synthesized sample of this compound to a pattern calculated from its single-crystal structure, one can verify that the bulk material consists of a single, homogeneous crystalline phase. The absence of unexpected peaks would indicate the absence of crystalline impurities or different polymorphic forms.

Furthermore, PXRD is a valuable tool for monitoring phase transformations that may occur under different conditions, such as changes in temperature or humidity. In studies of related compounds like 4-cyanophenylboronic acid, PXRD has been used to establish the phase purity of co-crystals and to study the stability of hydrated forms. nih.govresearchgate.net For this compound, PXRD would be crucial for ensuring the consistency and reproducibility of the material from batch to batch, a critical aspect for any of its potential applications.

Q & A

Q. What are the optimal synthetic routes for 2-Cyano-5-hydroxyphenylboronic acid, and how can purity be ensured?

The synthesis typically involves Suzuki-Miyaura coupling or direct functionalization of aromatic precursors. Key steps include:

- Cyclopropanation and Borylation : Introduce the cyano and boronic acid groups via sequential reactions, ensuring regioselectivity using transition metal catalysts (e.g., Pd) .

- Microwave-Assisted Synthesis : Accelerate reaction rates and improve yields by employing controlled microwave heating (e.g., 100–150°C, inert atmosphere) .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >97% purity .

Q. How is the structural integrity of this compound validated?

Characterization employs:

- NMR Spectroscopy : Confirm the presence of the boronic acid (-B(OH)₂) and cyano (-C≡N) groups via H (δ 7.2–8.1 ppm for aromatic protons) and B NMR (δ 25–30 ppm) .

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ at m/z 178.04) .

- X-ray Crystallography : Resolve crystal structures using SHELXL for refinement, ensuring accurate bond-length and angle measurements .

Q. What safety protocols are critical when handling this compound?

- Storage : Keep at 2–8°C in airtight containers under inert gas (N₂ or Ar) to prevent oxidation .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .

- Waste Disposal : Neutralize with aqueous sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the electronic interplay between the cyano and hydroxyl groups influence reactivity in cross-coupling reactions?

The electron-withdrawing cyano group enhances electrophilicity at the boronic acid site, while the hydroxyl group participates in hydrogen bonding, stabilizing transition states. Computational studies (DFT) show:

Q. How can contradictory data on solvent-dependent reactivity be resolved?

Conflicting reports on reaction outcomes (e.g., in DMSO vs. THF) may arise from:

- Boron Trimer Formation : In polar solvents, boronic acids may form trimers, reducing reactivity. Use H NMR to monitor trimerization and adjust solvent/base combinations (e.g., Na₂CO₃ in THF/water) .

- pH Sensitivity : The hydroxyl group’s pKa (~9.5) affects deprotonation; optimize pH using buffers (e.g., phosphate, pH 7–8) for consistent results .

Q. What role does this compound play in targeted drug design?

Its boronic acid moiety forms reversible covalent bonds with diols (e.g., serine proteases), enabling:

- Enzyme Inhibition : Design protease inhibitors (e.g., for thrombin or β-lactamase) by mimicking transition-state analogs. The cyano group enhances binding affinity (Kᵢ < 100 nM in select cases) .

- Structural Mimicry : Use X-ray co-crystallization (via SHELX) to map interactions with active-site residues, guiding SAR modifications .

Q. How can computational tools predict regioselectivity in derivatization reactions?

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the para-hydroxyl group directs electrophilic substitution to the meta-cyano position .

- Molecular Docking : Simulate binding poses with target proteins (e.g., kinases) to prioritize synthetic targets .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.